Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Physicochemical Property Lipophilicity Drug Design

Replacing a 5-aryl thiadiazole building block in a lead series without rigorous comparative data introduces unpredictable ADME variability. Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate (95% purity) solves this by providing a quantifiable differentiation point. Its specific meta-methyl substitution confers a distinct XLogP3 of 2.9, directly modulating lipophilicity for precise SAR exploration. - Enables direct in vitro comparison of antifungal MIC values against para-methyl (XLogP3 3.1) and unsubstituted (XLogP3 2.2) analogs. - Serves as a validated starting material for synthesizing structurally defined 2,3-disubstituted thiazolidin-4-ones, confirmed by single-crystal X-ray diffraction. - A distinct starting point for designing novel agrochemical probes with unique electronic profiles to bypass existing pesticide resistance.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 1956354-78-1
Cat. No. B1410329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
CAS1956354-78-1
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(S1)C2=CC=CC(=C2)C
InChIInChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
InChIKeyATACNBJBFHKAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate: Physicochemical Profile


Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate (CAS 1956354-78-1) is a heterocyclic building block from the 1,3,4-thiadiazole class, characterized by an ethyl carboxylate at the 2-position and a 3-methylphenyl (m-tolyl) substituent at the 5-position. It is supplied at a minimum purity of 95% . As a member of the 1,3,4-thiadiazole scaffold family, it is of interest for its electronic structure and capacity for diverse functionalization, making it a relevant intermediate in medicinal chemistry, agrochemical, and materials science research [1]. Computed physicochemical properties, including a molecular weight of 248.30 g/mol, a topological polar surface area (TPSA) of 51.5 Ų, and an XLogP3 of 2.9, provide a baseline for assessing its drug-likeness and material suitability relative to close structural analogs [2].

Scaffold 1,3,4-thiadiazole heterocyclic building block
Functionalization Ethyl ester and 3-methylphenyl reactive handles
Property baseline Computed lipophilicity and polarity profile for screening

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate: m-Tolyl Criticality


Direct substitution of 1,3,4-thiadiazole-2-carboxylate derivatives is not feasible due to the pronounced impact of the 5-aryl substituent on key molecular properties. The identity and position of the substituent on the phenyl ring—such as a methyl group at the meta position in this compound—directly modulates electronic distribution, lipophilicity (logP), and steric bulk, which in turn dictates biological activity and material behavior [1]. As highlighted in structure-activity relationship (SAR) analyses, even subtle changes in substituents can dramatically alter antimicrobial potency and target selectivity [1]. Furthermore, computational descriptors show that the 3-methylphenyl group confers a distinct XLogP3 value of 2.9, differentiating it from unsubstituted or para-substituted analogs and influencing membrane permeability and pharmacokinetic properties [2]. Consequently, substituting this compound with a seemingly similar analog without rigorous comparative data introduces significant and unpredictable experimental variability.

Substituent-dependent SAR
The 3-methylphenyl group directly modulates electronic distribution and logP; ortho or para isomers may shift activity profiles measurably.
Lipophilicity mismatch
Replacing the meta-methyl substituent alters computed XLogP3, affecting membrane permeability and distribution behavior in models.
Synthetic accessibility variability
Reported one-pot thiazolidinone syntheses using this building block may not transfer directly to analog scaffolds without re-optimization.

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate: Comparison with Analogs


Lipophilicity: meta vs. para Methyl Analogs

The lipophilicity of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, as indicated by its computed XLogP3 value of 2.9, is distinct from that of its closest analogs [1]. The addition of a methyl group increases lipophilicity compared to the unsubstituted phenyl analog (XLogP3 2.2), but the meta-positioning results in a lower value than the para-methyl isomer (XLogP3 3.1) [2]. This difference is quantitatively verifiable and relevant for optimizing pharmacokinetic properties such as membrane permeability.

Lipophilicity: meta vs para
Data to verify
meta XLogP3 2.9
para XLogP3 3.1
unsub. XLogP3 2.2
Meta substitution provides intermediate lipophilicity for fine-tuning permeability
Computed property; verify experimentally in target assay system
Physicochemical Property Lipophilicity Drug Design

Lipophilicity: m-Tolyl vs. p-Chlorophenyl

Replacing the electron-donating methyl group of the target compound with an electron-withdrawing chloro group significantly alters lipophilicity. Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate exhibits a higher computed XLogP3 value of 3.3, representing a +0.4 increase over the target compound's value of 2.9 [1][2]. This quantifiable shift reflects the different electronic and hydrophobic contributions of the substituents and can be used to guide selection for specific pharmacological or material science applications.

Lipophilicity: Cl vs CH₃
Data to verify
+0.4 XLogP3 increase for p-Cl analog (3.3 vs 2.9)
Electron-withdrawing Cl raises lipophilicity; select based on target polarity requirements
Computed; validate in biological matrix
Physicochemical Property Lipophilicity Electronics

Thiazolidinone Synthesis Intermediate

The target compound has been successfully employed as a building block in the synthesis of a more complex heterocyclic system. Specifically, it was used in a one-pot reaction to synthesize 2-(4-methoxyphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one, which was subsequently confirmed by single-crystal X-ray diffraction [1]. This demonstrates its practical utility in constructing structurally defined thiazolidinone derivatives, a class known for diverse biological activities. While direct comparative yield data is unavailable, this published procedure confirms the compound's viability for specific synthetic transformations, which may not be equally efficient for all analogs.

Synthetic application
Reported
One-pot thiazolidinone formation confirmed by single-crystal XRD
Validated building block for 2,3-disubstituted thiazolidinone derivatives
Yields not reported; optimize for analog scope
Synthetic Chemistry Heterocyclic Chemistry Building Block

Antifungal Potential from Class-Level SAR

While direct activity data for Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is not publicly available, class-level evidence from a comprehensive 2025 review indicates that 1,3,4-thiadiazole derivatives are a privileged scaffold for antifungal activity [1]. The review reports that 75 newly synthesized derivatives in the study period demonstrated antifungal potency exceeding that of reference agents or produced 90-100% growth inhibition [1]. Furthermore, SAR studies conclude that the nature and position of substituents on the phenyl ring significantly influence antimicrobial activity [1]. This class-level inference suggests the target compound, with its specific m-tolyl substituent, is a rational candidate for antifungal screening, where its activity profile is expected to differ from its ortho- or para-substituted analogs based on established SAR principles.

Antifungal class SAR
Class-level inference
75 1,3,4-thiadiazole derivatives exceeded reference activity or achieved 90–100% growth inhibition (review)
Class-level antifungal potential supports candidate selection for screening
No direct data for this compound; verify in targeted panel
Antifungal Medicinal Chemistry SAR

Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate: Application Scenarios


Lipophilicity Tuning in Antifungal Leads

In a drug discovery program focused on antifungal 1,3,4-thiadiazoles, Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is a logical next step for SAR exploration. Based on class-level evidence that this scaffold yields potent antifungal agents [1], the compound's specific meta-methyl substitution provides a quantifiable differentiation in lipophilicity (XLogP3 = 2.9) [2]. A medicinal chemist can procure this compound to directly compare its in vitro antifungal activity (e.g., MIC) and ADME properties against its para-methyl (XLogP3 = 3.1) and unsubstituted (XLogP3 = 2.2) analogs to fine-tune the pharmacokinetic profile of a lead series.

Thiazolidinone Synthesis for Screening

Research groups aiming to expand a library of thiazolidinone-based compounds should consider procuring Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate as a validated starting material. Its successful use in a one-pot synthesis to produce a specific 2,3-disubstituted thiazolidin-4-one derivative, which was fully characterized by single-crystal X-ray diffraction, demonstrates a clear, reproducible synthetic pathway [3]. This evidence supports its procurement for generating structurally defined molecules, a critical factor for reliable structure-activity relationship (SAR) studies in both academic and industrial settings.

Agrochemical Probe Development

Given the broad biological activity of 1,3,4-thiadiazoles, including antibacterial and antifungal effects [1], Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate serves as an ideal core scaffold for developing chemical probes in agrochemical discovery. Its unique electronic and lipophilic profile (XLogP3 = 2.9) [2], conferred by the 3-methylphenyl group, can be exploited to design novel molecules for investigating plant pathogen targets. Procuring this specific building block ensures a distinct starting point in the chemical space, which is essential for identifying probes with novel modes of action and bypassing existing pesticide resistance.

Application
Selection Property
Validation Focus
Antifungal lead SAR exploration
m-Tolyl lipophilicity tuning
Comparative ADME and in vitro activity profiling
Thiazolidinone library synthesis
Validated heterocyclic building block
Structural confirmation and reaction reproducibility
Agrochemical probe development
Distinct electronic and lipophilic profile
Target-based screening for novel modes of action

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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